4-Acetyldibenzothiophene

Description

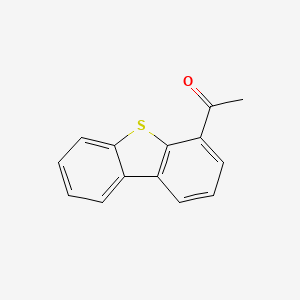

1-(4-Dibenzothienyl)ethanone is an organic compound with the chemical formula C14H10OS. It appears as a white to pale yellow crystalline solid and is soluble in various organic solvents. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .

Properties

IUPAC Name |

1-dibenzothiophen-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10OS/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBALMHQUNECNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127330-24-9 | |

| Record name | 4-Acetyldibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127330249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETYLDIBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PC8E1TCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Dibenzothienyl)ethanone can be synthesized through several organic synthesis routes. One common method involves the reaction of dibenzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 1-(4-Dibenzothienyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Dibenzothienyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 1-(4-Dibenzothienyl)ethanone can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-(4-Dibenzothienyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of materials with unique optoelectronic properties, such as organic light-emitting devices (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 1-(4-Dibenzothienyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

1-(4-Dibenzothienyl)ethanone can be compared with other similar compounds, such as:

Dibenzothiophene: A parent compound with a similar structure but lacking the ethanone group.

1-(4-Dibenzofuranyl)ethanone: A structurally related compound where the sulfur atom is replaced by an oxygen atom.

1-(4-Dibenzoselenophenyl)ethanone: A compound where the sulfur atom is replaced by a selenium atom.

The uniqueness of 1-(4-Dibenzothienyl)ethanone lies in its specific chemical properties and reactivity, which are influenced by the presence of the sulfur atom and the ethanone group .

Biological Activity

4-Acetyldibenzothiophene is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 4-acetyldibenzothiophene, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure

4-Acetyldibenzothiophene belongs to the dibenzothiophene family, characterized by a thiophene ring fused to two benzene rings with an acetyl group at the 4-position. This structure contributes to its lipophilicity and ability to interact with biological membranes.

Antimicrobial Properties

Research has demonstrated that compounds related to dibenzothiophenes exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Microbial Target | Activity |

|---|---|---|

| 4-Acetyldibenzothiophene | E. coli | Inhibitory |

| 4-Acetyldibenzothiophene | S. aureus | Inhibitory |

Antioxidant Activity

4-Acetyldibenzothiophene has been investigated for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related cellular damage. In vitro studies suggest that this compound can scavenge free radicals effectively.

Anti-inflammatory Effects

In animal models, 4-acetyldibenzothiophene has shown promise in reducing inflammation markers. This activity is essential for potential therapeutic applications in chronic inflammatory diseases.

The precise mechanisms through which 4-acetyldibenzothiophene exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and cell death in microbes.

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways may contribute to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the potential applications of 4-acetyldibenzothiophene:

- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4-acetyldibenzothiophene significantly inhibited growth at concentrations as low as 50 µg/mL.

- Case Study on Antioxidant Activity : In a controlled environment, the compound was tested against DPPH radicals, showing a scavenging effect comparable to well-known antioxidants like ascorbic acid.

- Case Study on Anti-inflammatory Effects : An animal model study indicated that treatment with the compound reduced paw edema significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.